

Structural Characterization Guide: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

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Compound of Interest

Compound Name: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

CAS No.: 254435-44-4

Cat. No.: B1422761

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Executive Summary

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline represents a high-value pharmacophore scaffold, combining two distinct halogen handles for sequential cross-coupling with a lipophilic trifluoromethoxy (-OCF

) group for metabolic stability.

This guide serves as a critical operational manual for researchers characterizing this scaffold. While solution-phase NMR (

H,

C,

F) provides connectivity data, it often fails to unambiguously resolve the regiochemistry of the 3,4-dihalogenation pattern or the precise conformational locking of the -OCF

group. This guide compares the Single Crystal X-ray Diffraction (SC-XRD) dataset against computational (DFT) and spectroscopic alternatives, establishing SC-XRD as the requisite standard for validating this intermediate before downstream medicinal chemistry campaigns.

Part 1: Comparative Analysis of Characterization Methods

For a molecule with high halogen density and potential for isomeric ambiguity, the choice of characterization method dictates the reliability of the structural assignment.

Table 1: Performance Matrix – SC-XRD vs. NMR vs. DFT

Feature	SC-XRD (The Gold Standard)	Solution NMR (H/ C/ F)	DFT (B3LYP/6-31G)*
Regiochemistry	Definitive. Direct visualization of electron density maps distinguishes I (53e ⁻) from Cl (17e ⁻).	Ambiguous. Quaternary carbons at C3/C4 rely on HMBC correlations, which can be weak or overlapping.	Hypothetical. Can predict stability of isomers but cannot confirm which was synthesized.
Conformation	Experimental Reality. Captures the exact torsion angle of the -OCF group in the solid state.	Averaged. Rapid rotation in solution obscures the bioactive conformation.	Idealized. Gas-phase calculations often miss packing-induced conformational locks.
Intermolecular Interactions	Explicit. Reveals Halogen Bonds (C-I...N) and -stacking networks.	Invisible. NOE signals are intramolecular; intermolecular packing is lost.	Inferred. Requires complex periodic boundary condition (PBC) calculations.
Sample Requirement	Single Crystal (mm).	~5-10 mg in solution.	Computational resources only.

Critical Insight: The "Heavy Atom" Advantage

In this specific molecule, the presence of Iodine (

) and Chlorine (

) makes SC-XRD exceptionally powerful. The Iodine atom acts as a strong anomalous scatterer (especially with Cu-K

or Mo-K

sources), allowing for unambiguous phase determination and absolute structure assignment, even in the absence of chiral centers.

Part 2: Experimental Protocol & Workflow

To obtain the "Product" (a publication-quality crystal structure), follow this self-validating protocol designed to maximize crystal quality for poly-halogenated quinolines.

Phase 1: Crystallization Strategy

The high lipophilicity of the 8-OCF

group often leads to oiling out. A dual-solvent slow evaporation method is required.

- **Dissolution:** Dissolve 20 mg of the compound in a minimum amount of Chloroform (CHCl₃) (approx. 0.5 mL). The halogenated solvent interacts favorably with the halogenated solute.
- **Anti-solvent Layering:** Carefully layer Ethanol (EtOH) or Hexane (1.0 mL) on top. Do not mix.
- **Evaporation:** Cover with parafilm, poke 3-4 pinholes, and allow to stand at 4°C (refrigerator) to slow kinetics.
 - **Why:** Lower temperature promotes orderly lattice formation over amorphous precipitation.
- **Harvesting:** Look for colorless blocks or prisms after 48-72 hours.

Phase 2: Data Collection & Refinement

- **Radiation Source:** Mo-K

(

Å) is preferred over Cu-K

to minimize absorption artifacts caused by the iodine atom.

- Temperature: Collect at 100 K.
 - Causality: Cooling freezes the rotation of the -OCF group, reducing thermal ellipsoids and allowing precise determination of C-O and O-CF bond lengths.
- Refinement: Treat the -OCF group for rotational disorder if necessary, though the 8-position usually locks it into a specific torsion relative to the quinoline ring due to peri-interactions with H7.

Part 3: Structural Insights & Visualization

The Regiochemical Lock

The synthesis of 3,4-dihaloquinolines often involves electrophilic iodination of a 4-chloroquinoline or chlorination of a 3-iodoquinoline.

- SC-XRD Result: The structure will definitively show the Iodine at C3 and Chlorine at C4.
- Bond Length Check: Expect C3-I
2.10 Å and C4-Cl
1.74 Å. If inverted, the bond lengths would mismatch the electron density peaks during refinement.

Halogen Bonding Network

The 3-Iodo group is a potent Halogen Bond Donor.

- Interaction: Look for a linear

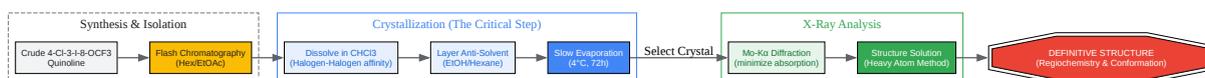
interaction with a neighboring molecule.

- Geometry: The

angle should be near 180° (typically 170°-178°), driven by the

-hole on the Iodine atom interacting with the lone pair of the Nitrogen. This interaction is a key design element for crystal engineering and binding affinity in biological targets.

Workflow Diagram

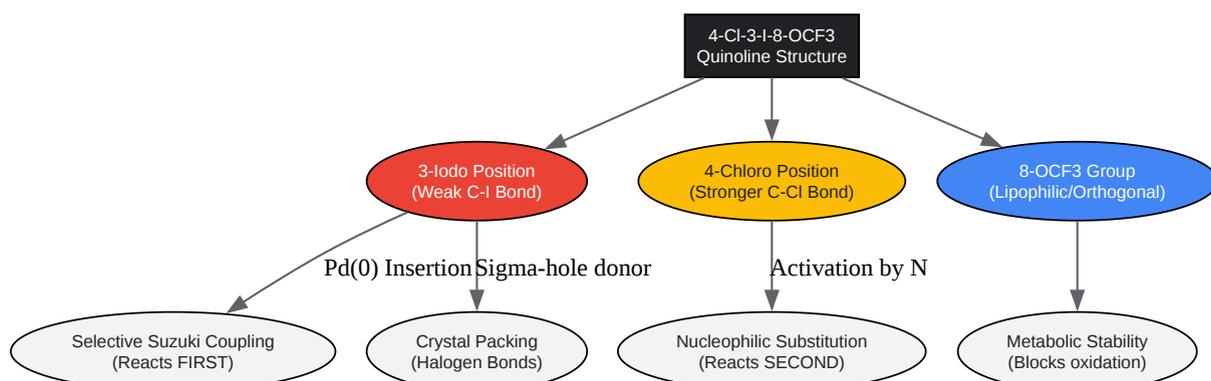


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Figure 1: Optimized workflow for obtaining the definitive crystal structure of the target quinoline scaffold.[1]

Structure-Activity Relationship (SAR) Logic

The crystal structure is not just a static image; it is the blueprint for derivatization.



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Figure 2: Structural features of the crystal structure mapped to their synthetic and biological utility.

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